

Application Notes and Protocols: Fluoro(imino)phosphanes in Frustrated Lewis Pairs

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Compound of Interest

Compound Name: Fluoro(imino)phosphane

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Abstract

The field of Frustrated Lewis Pair (FLP) chemistry has revolutionized metal-free catalysis, enabling the activation of a wide range of small molecules. This document explores the prospective use of **fluoro(imino)phosphanes** as a novel class of Lewis bases within FLP systems. While direct literature on **fluoro(imino)phosphane**-based FLPs is sparse, this note extrapolates from the known chemistry of fluorophosphines and iminophosphoranes to outline potential applications, synthetic protocols, and expected characterization data. The unique electronic properties conferred by the direct attachment of a fluorine atom to the phosphorus center in an iminophosphane framework are expected to modulate the basicity and reactivity of the resulting FLPs, potentially leading to new catalytic pathways.

Introduction to Frustrated Lewis Pairs

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond.^[1] This "frustration" leaves the acidic and basic sites available to cooperatively interact with and activate small molecule substrates.^{[1][2]} A common example involves a bulky phosphine (Lewis base) and a borane (Lewis acid).^[3] This unquenched reactivity has been harnessed for a variety of chemical transformations,

including the heterolytic cleavage of dihydrogen (H_2), and the activation of CO_2 , N_2O , and various organic substrates.[4][5]

The reactivity of an FLP is highly dependent on the electronic and steric properties of its components. Fine-tuning the Lewis acidity and basicity is crucial for targeting specific small molecules and catalytic cycles.[6]

Fluoro(imino)phosphanes as Novel Lewis Bases for FLPs

We propose the use of **fluoro(imino)phosphanes** ($R-N=P-F$) as a new class of Lewis bases for FLP chemistry. These compounds feature a $P=N$ double bond and a highly electronegative fluorine atom directly attached to the phosphorus(III) center.

Anticipated Properties:

- **Modulated Basicity:** The strong electron-withdrawing effect of the fluorine atom is expected to decrease the Lewis basicity of the phosphorus center compared to alkyl or aryl phosphines. This can be advantageous in creating more "frustrated" systems and potentially altering the thermodynamics of small molecule activation.
- **Enhanced Reactivity at the P-F Bond:** The P-F bond itself could become a reactive site, participating in reactions post-activation of a substrate.
- **Unique Spectroscopic Signature:** The presence of both phosphorus and fluorine allows for convenient reaction monitoring and characterization by ^{31}P and ^{19}F NMR spectroscopy.[7]

Experimental Protocols

The following protocols are predictive and based on established synthetic methodologies for related compounds. Researchers should exercise caution and perform appropriate safety assessments. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of a Representative Fluoro(imino)phosphane

This protocol describes the synthesis of a hypothetical **fluoro(imino)phosphane**, (2,4,6-trimethylphenyl)imino(fluoro)phosphane, from a dichlorophosphine precursor.

Materials:

- 2,4,6-Trimethylaniline (Mesitylamine)
- Phosphorus trichloride (PCl_3)
- Triethylamine (NEt_3)
- Antimony trifluoride (SbF_3)
- Anhydrous diethyl ether
- Anhydrous hexane
- Anhydrous dichloromethane (DCM)

Procedure:

- Synthesis of Dichloro(mesitylamino)phosphane:
 - In a Schlenk flask, dissolve 2,4,6-trimethylaniline (1 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether at 0 °C.
 - Slowly add phosphorus trichloride (1.1 eq.) dropwise with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Filter the resulting suspension to remove triethylammonium chloride salt.
 - Remove the solvent from the filtrate under reduced pressure to yield crude dichloro(mesitylamino)phosphane as an oil.
- Fluorination to form Dichloro(fluoro)iminophosphorane:
 - Caution: Handle SbF_3 with care. In a separate flask, dissolve the crude dichloro(mesitylamino)phosphane in anhydrous DCM.

- Add solid antimony trifluoride (1.1 eq.) in one portion.
- Stir the reaction at room temperature for 4 hours. The reaction progress can be monitored by ^{31}P NMR.
- Formation of **Fluoro(imino)phosphane**:
 - This step involves a base-promoted elimination of HCl. Cool the reaction mixture to -78°C .
 - Slowly add a pre-cooled solution of triethylamine (1.2 eq.) in DCM.
 - Allow the mixture to slowly warm to room temperature while stirring overnight.
 - Filter the mixture and remove the solvent under reduced pressure.
 - The crude product can be purified by distillation or crystallization from hexane at low temperature to yield the target **fluoro(imino)phosphane**.

Protocol 2: Formation and Application of a Fluoro(imino)phosphane-Based FLP for H_2 Activation

Materials:

- **Fluoro(imino)phosphane** (from Protocol 1)
- Tris(pentafluorophenyl)borane, $\text{B}(\text{C}_6\text{F}_5)_3$
- Anhydrous toluene
- Hydrogen gas (H_2)

Procedure:

- FLP Formation:
 - In a J. Young NMR tube, dissolve the **fluoro(imino)phosphane** (1 eq.) in anhydrous toluene- d_8 .

- Add a solution of $\text{B}(\text{C}_6\text{F}_5)_3$ (1 eq.) in toluene- d_8 .
- Acquire initial ^{31}P , ^{19}F , and ^{11}B NMR spectra to confirm the formation of the un-adducted, "frustrated" pair. A lack of significant change in the chemical shifts from the free components suggests an FLP is present.
- Hydrogen Activation:
 - Pressurize the J. Young tube with H_2 gas (1-4 atm).
 - Gently shake the tube to ensure mixing.
 - Monitor the reaction by multinuclear NMR spectroscopy over time. Successful H_2 activation will result in the disappearance of the signals for the free FLP components and the appearance of new signals corresponding to the phosphonium cation $[\text{R}-\text{N}=\text{P}(\text{F})\text{H}]^+$ and the borate anion $[\text{HB}(\text{C}_6\text{F}_5)_3]^-$.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected NMR spectroscopic data for the proposed compounds. Chemical shifts are hypothetical and based on values for structurally similar compounds.

Table 1: Expected NMR Data for **Fluoro(imino)phosphane** Synthesis

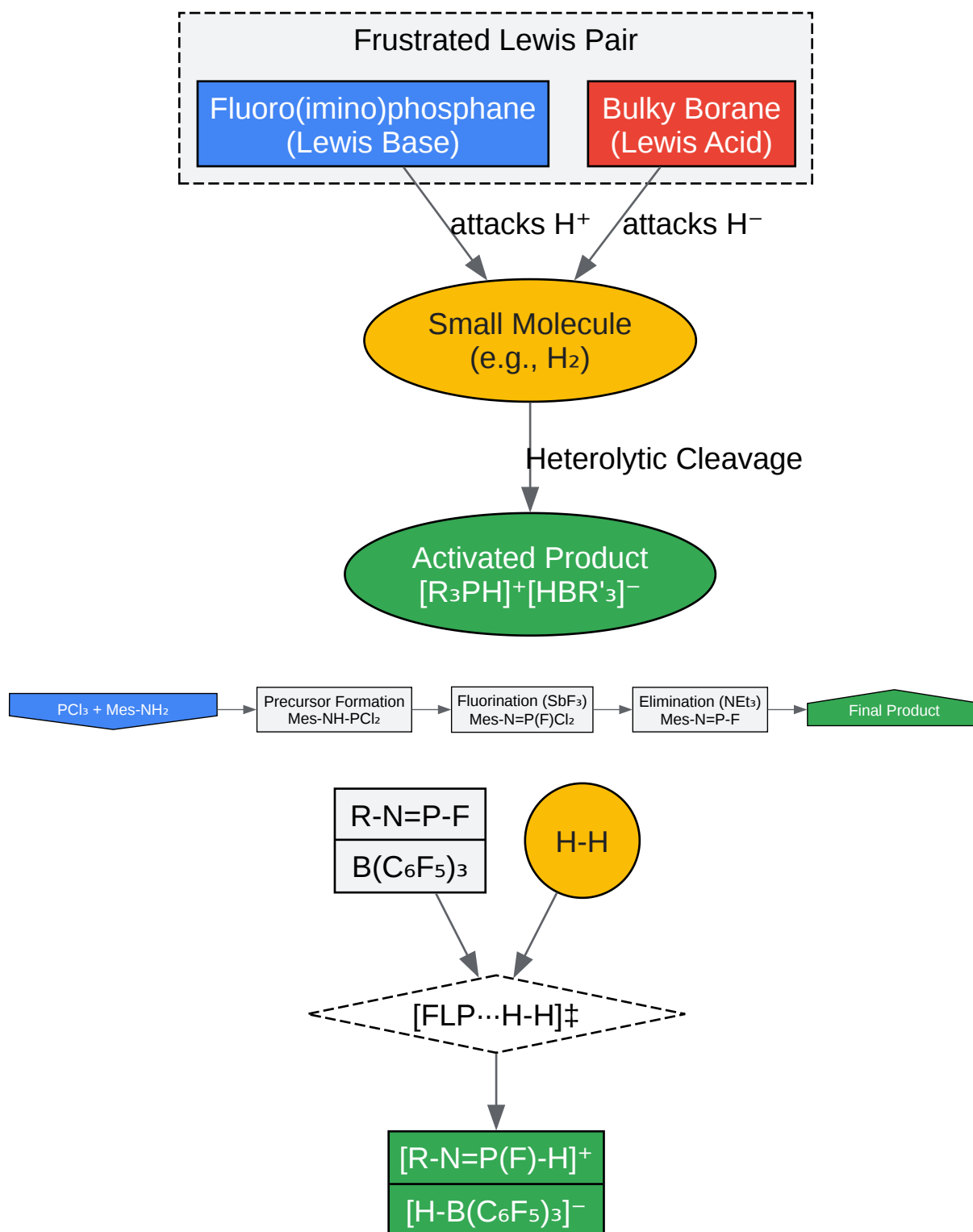
Compound	Solvent	Nucleus	Expected δ (ppm)	Expected J (Hz)
Dichloro(mesitylamine)phosphane	CDCl_3	^{31}P	160 - 175	-
Dichloro(fluoro)iminophosphorane	CDCl_3	^{31}P	40 - 60	^1JPF : 1100 - 1200
^{19}F	-30 to -50	^1JPF : 1100 - 1200		
Fluoro(imino)phosphane	C_6D_6	^{31}P	200 - 250	^1JPF : 900 - 1000
^{19}F	-150 to -180	^1JPF : 900 - 1000		

Table 2: Expected NMR Data for H_2 Activation by the FLP

Species	Solvent	Nucleus	Expected δ (ppm)	Expected J (Hz)
$[\text{R}-\text{N}=\text{P}(\text{F})\text{H}]^+$	Toluene- d_8	^{31}P	30 - 50 (doublet of doublets)	^1JPF : 800-900, ^1JPH : 450-550
^{19}F	-160 to -190 (doublet of doublets)	^1JPF : 800-900, ^2JFH : 50-100		
^1H (P-H)	7 - 9 (doublet of doublets)	^1JPH : 450-550, ^2JFH : 50-100		
$[\text{HB}(\text{C}_6\text{F}_5)_3]^-$	Toluene- d_8	^{11}B	-20 to -25 (broad doublet)	^1JBH : 70-80
^1H (B-H)	4 - 5 (broad quartet)	^1JBH : 70-80		

Visualizations

Conceptual Diagram of a Fluoro(imino)phosphane-Based FLP



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